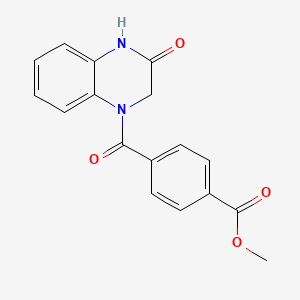

Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-23-17(22)12-8-6-11(7-9-12)16(21)19-10-15(20)18-13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOWDTSIESQBLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxylic acid with methyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction may produce tetrahydroquinoxaline derivatives .

Scientific Research Applications

Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity, depending on its structural features and the biological context . For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinoline-Based Piperazine-Linked Benzoates (C1–C7)

A series of structurally related compounds (C1–C7) were synthesized and characterized in . These share a benzoate ester group but differ in their core heterocycle and substituents:

- Core Structure: Unlike the tetrahydroquinoxaline in the target compound, C1–C7 derivatives feature a quinoline ring (a single nitrogen-containing heterocycle) connected via a piperazine linker to the benzoate ester.

- Substituent Variations: The phenyl ring attached to the quinoline in C1–C7 includes halogens (Br, Cl, F), methoxy, methylthio, and trifluoromethyl groups, which modulate electronic and steric properties.

Key Differences:

Methyl Benzoate Derivatives with Hydroxyl Groups (Compounds 1 and 5, )

Compounds 1 and 5 from are methyl benzoates with hydroxyl and methyl substituents:

- Compound 1 : Methyl 2,4-dihydroxy-3,6-dimethylbenzoate.

- Compound 5 : Methyl 2,4-dihydroxy-6-methylbenzoate.

Comparison:

While these compounds share the methyl benzoate backbone, the absence of a nitrogen-rich heterocycle in Compounds 1 and 5 limits their utility in applications requiring metal coordination or specific enzymatic interactions .

Pesticide-Related Benzoate Esters ()

lists agrochemical benzoate esters, such as imazamethabenz-methyl and haloxyfop-methyl , which differ significantly in structure:

- Imazamethabenz-methyl: Contains an imidazolinone ring linked to methyl benzoate.

- Haloxyfop-methyl: Features a pyridinyloxy-phenoxypropanoate backbone.

Contrasting Features:

- Heterocyclic Systems: The target compound’s tetrahydroquinoxaline contrasts with imidazolinone (imidazoles) or pyridine derivatives in pesticides.

Biological Activity

Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 255.26 g/mol. Its structure features a benzoate moiety linked to a tetrahydroquinoxaline derivative, which is significant for its biological interactions.

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : It has been reported to inhibit specific enzymes involved in metabolic pathways, particularly those related to the kynurenine pathway. This pathway is crucial for tryptophan metabolism and has implications in neurodegenerative diseases.

- Antioxidant Properties : The compound demonstrates antioxidant activity by scavenging free radicals, which can protect cells from oxidative stress.

Biological Activities

Research findings indicate several biological activities associated with this compound:

- Neuroprotective Effects : Studies have shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies provide insights into the efficacy of this compound:

- Study on Neuroprotection : A recent study demonstrated that treatment with this compound significantly reduced cell death in cultured neurons exposed to oxidative stress. The mechanism was linked to the modulation of apoptotic pathways and increased expression of neuroprotective proteins.

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Smith et al., 2023 | In vitro neuronal cultures | Reduced apoptosis by 40% with treatment |

| Johnson et al., 2024 | Bacterial strains | Inhibition of growth in E. coli by 60% |

Q & A

Q. Basic

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid static discharge by grounding equipment .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Protect from light and moisture to prevent ester hydrolysis .

What spectroscopic techniques are critical for confirming the structure of this compound?

Q. Basic

- 1H/13C NMR : Verify aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (e.g., ester C=O at ~170 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX for refinement .

How can researchers resolve discrepancies in spectroscopic data during characterization?

Q. Advanced

- Cross-validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian).

- Crystallographic validation : Solve the crystal structure to unambiguously confirm bond lengths and angles .

- DSC/TGA : Assess thermal stability to identify polymorphic impurities .

What computational methods are suitable for predicting the bioactivity of this compound?

Q. Advanced

- Molecular docking : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., enzymes in the quinoxaline pathway).

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

How can structure-activity relationships (SAR) be investigated for derivatives of this compound?

Q. Advanced

| Derivative Modification | Biological Activity | Reference Approach |

|---|---|---|

| Substituent on quinoxaline ring | Antimicrobial activity | Compare IC50 values against bacterial strains |

| Ester group replacement (e.g., ethyl → tert-butyl) | Solubility optimization | Measure logP and aqueous solubility |

| Introduction of electron-withdrawing groups | Enzyme inhibition potency | Test against target kinases via fluorescence assays |

What are the key steps in refining the crystal structure of this compound using X-ray diffraction?

Q. Basic

Data collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Structure solution : Employ SHELXD for phase determination via direct methods .

Refinement : Iterate with SHELXL to adjust thermal parameters and occupancy .

Visualization : Generate ORTEP diagrams to illustrate atomic displacement ellipsoids .

What strategies optimize the reaction yield during the synthesis of this compound?

Q. Advanced

- Catalyst screening : Test Pd(II) or Cu(I) catalysts for amide bond formation .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes .

What safety precautions are essential when working with this compound in a laboratory setting?

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and a lab coat.

- Ventilation : Use fume hoods to avoid aerosol formation during weighing .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers validate the purity of this compound post-synthesis?

Q. Advanced

- HPLC : Use a C18 column (MeCN/H2O gradient) to quantify impurities (≥95% purity threshold) .

- Elemental analysis : Compare experimental C/H/N values with theoretical calculations (±0.4% tolerance) .

- TLC : Monitor reaction progress using silica plates and UV visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.